molecular formula C9H16O4S B13077477 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13077477
M. Wt: 220.29 g/mol
InChI Key: ZTFKQCXOSUUVAJ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, a methanesulfonyl (CH₃SO₂-) substituent, and an isopropyl (propan-2-yl) group at position 3. The rigid cyclobutane scaffold confers conformational constraints, while the electron-withdrawing methanesulfonyl group enhances the acidity of the carboxylic acid.

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

1-methylsulfonyl-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZTFKQCXOSUUVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS Number Applications/Notes
Target Compound 1: Methanesulfonyl, Carboxylic Acid; 3: Isopropyl Carboxylic acid, Sulfonyl, Alkyl ~220 (estimated) Not provided Potential reactivity in synthesis
1-Benzylcyclobutane-1-carboxylic acid 1: Benzyl, Carboxylic Acid Carboxylic acid, Aromatic 204.23 (estimated) PK02603E-1 Organic synthesis intermediates
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) 1: Amino, Carboxylic Acid; 3: Alkenyl Amino, Carboxylic acid, Alkenyl ~180 (estimated) Not provided Peptide stapling via RCM
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1: 3-Chlorophenyl; 3: Methyl Carboxylic acid, Aromatic, Halogen 224.69 1340521-86-9 Research in halogenated intermediates
1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid 1: Methylsulfanyl; 3: Isopropyl Thioether, Carboxylic acid ~206 (estimated) 1480601-86-2 Sulfur-containing analog

Key Comparative Analysis

  • Electronic Effects :

    • The methanesulfonyl group in the target compound is strongly electron-withdrawing, increasing the carboxylic acid’s acidity compared to analogs with electron-donating groups (e.g., benzyl in ). This property may enhance solubility in basic media or facilitate salt formation.
    • In contrast, methylsulfanyl (thioether) in is electron-donating, reducing acidity and altering reactivity.
  • E7/Z7 feature alkenyl groups, enabling ring-closing metathesis (RCM) for peptide stapling—a property absent in the target compound due to its saturated isopropyl group.
  • Applications :

    • E7/Z7 are specialized for stabilizing peptide helices, while benzyl and chlorophenyl analogs may serve as intermediates in drug discovery.
    • The target’s sulfonyl group could act as a leaving group or participate in nucleophilic substitution reactions, suggesting utility in synthesizing sulfonamide derivatives.

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